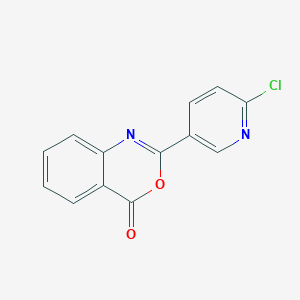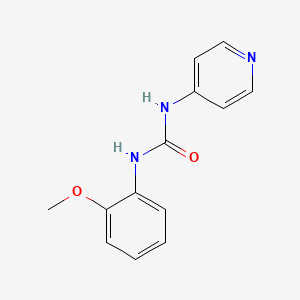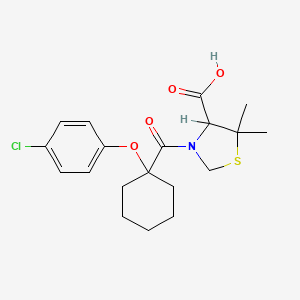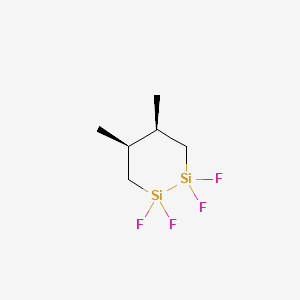
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is a unique organosilicon compound characterized by the presence of two silicon atoms and four fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane typically involves the reaction of appropriate silicon-containing precursors with fluorinating agents under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base, followed by the addition of a fluorinating agent such as triphosgene . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its incorporation into polymer matrices can improve their thermal and chemical resistance.
Wirkmechanismus
The mechanism by which (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular pathways involved include nucleophilic substitution and oxidative addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another organosilicon compound with similar stereochemistry but different functional groups.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with similar stereochemistry but different chemical properties.
Uniqueness
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is unique due to its combination of silicon and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
78844-46-9 |
|---|---|
Molekularformel |
C6H12F4Si2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(4R,5S)-1,1,2,2-tetrafluoro-4,5-dimethyldisilinane |
InChI |
InChI=1S/C6H12F4Si2/c1-5-3-11(7,8)12(9,10)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
JSNLRBRRBMWYHV-OLQVQODUSA-N |
Isomerische SMILES |
C[C@@H]1C[Si]([Si](C[C@@H]1C)(F)F)(F)F |
Kanonische SMILES |
CC1C[Si]([Si](CC1C)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
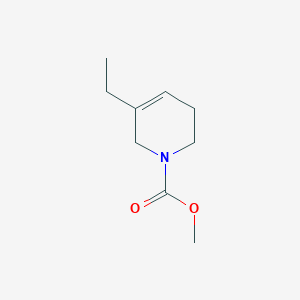
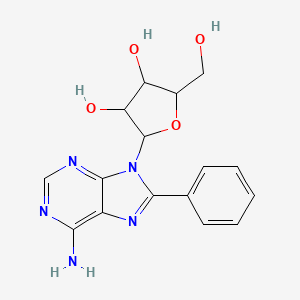
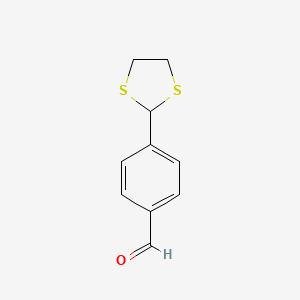




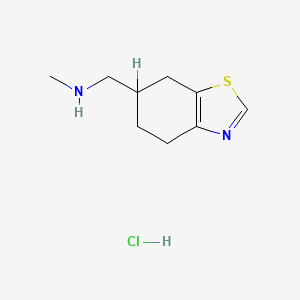
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
